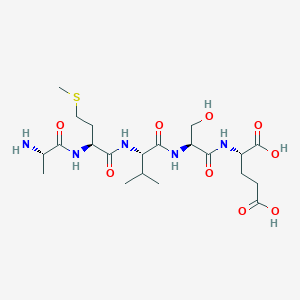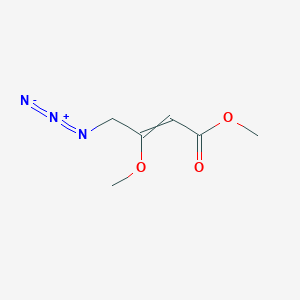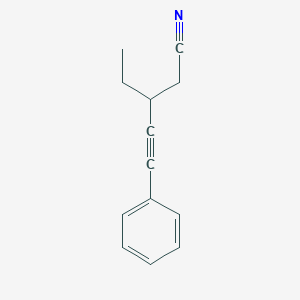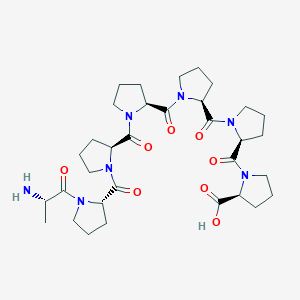![molecular formula C23H14N8O2S2 B14244867 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione CAS No. 397242-61-4](/img/structure/B14244867.png)
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining indene and tetrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 1-phenyl-5-thioxo-4,5-dihydro-1H-tetrazole with trichloromethyl chloroformate in ethyl acetate in the presence of triethylamine . The structure of the resulting compound is confirmed using techniques such as 13C-NMR spectrometry and single-crystal X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethyl acetate, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Applications De Recherche Scientifique
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with antibacterial, anticancer, and anti-inflammatory properties
Materials Science: Its ability to form coordination polymers and frameworks can be exploited in the development of new materials with specific properties, such as luminescence or adsorption capacity.
Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding due to its tetrazole moiety, which is known for its bioisosteric properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The tetrazole moiety can engage in non-covalent interactions with enzymes and receptors, influencing biological pathways and processes . These interactions can lead to a range of biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-5-thioxo-4,5-dihydro-1H-tetrazole: A precursor in the synthesis of the target compound.
Biphenyl Tetrazole Derivatives: Known for their applications in medicinal chemistry, particularly in the treatment of hypertension.
Tetrazole-Based Coordination Polymers: Used in materials science for their unique structural properties.
Uniqueness
2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione stands out due to its combination of indene and tetrazole moieties, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
397242-61-4 |
|---|---|
Formule moléculaire |
C23H14N8O2S2 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
2,2-bis[(1-phenyltetrazol-5-yl)sulfanyl]indene-1,3-dione |
InChI |
InChI=1S/C23H14N8O2S2/c32-19-17-13-7-8-14-18(17)20(33)23(19,34-21-24-26-28-30(21)15-9-3-1-4-10-15)35-22-25-27-29-31(22)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
OQHKDVYNFULTNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SC3(C(=O)C4=CC=CC=C4C3=O)SC5=NN=NN5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
![[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B14244801.png)
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)

![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)


![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)


![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)

